rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
CAS No.: 1951442-09-3
Cat. No.: VC11499606
Molecular Formula: C15H22N2O2
Molecular Weight: 262.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951442-09-3 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.3 |
Introduction
Structural and Stereochemical Features
The molecular architecture of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, is defined by a five-membered pyrrolidine ring substituted at positions 2 and 3 with phenyl and amino groups, respectively. The tert-butyl carbamate moiety at position 1 serves dual roles as a protective group for the amine and a stereochemical anchor. Key structural parameters include:
Comparative analysis with structurally related compounds, such as tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (FW: 200.28, CAS 1610704-18-1) , reveals that the phenyl substituent in the target compound introduces steric and electronic effects that modulate solubility and biological activity. For instance, the phenyl group increases lipophilicity (clogP ≈ 2.8) compared to the methyl analog (clogP ≈ 1.5) .
Synthetic Methodologies and Catalytic Innovations
The synthesis of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, leverages asymmetric hydrogenation (AH) and chiral ligand-mediated catalysis. Key approaches include:
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes paired with chiral phosphine-oxazoline ligands (e.g., LalithPhos, ZhaoPhos) enable the enantioselective reduction of exocyclic imine precursors. For example, hydrogenation of N-aryl imines using Ir/(S,S)-f-Binaphane achieves enantiomeric excess (ee) values exceeding 90% . This method is particularly effective for constructing the trans-(2R,3S) configuration, as demonstrated in the synthesis of related pyrrolidine derivatives .
Table 1: Comparative Synthesis Routes
| Method | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Iridium AH | Ir/(S,S)-f-Binaphane | 85 | 92 | |
| Ring-Closing Metathesis | Grubbs II | 70 | N/A | |
| Reductive Amination | NaBH₃CN | 60 | 75 |
Pharmacological Applications and Mechanism of Action
While direct pharmacological data for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, remain limited, its structural analogs have demonstrated therapeutic potential in cystic fibrosis (CF) and neuropathic pain. For instance, ABBV/GLPG-3221—a pyrrolidine-based CFTR corrector—shares critical stereochemical features with the target compound and exhibits EC₅₀ values of 1.7–2.7 μM in bronchial epithelial cells . The tert-butyl carbamate group in such analogs enhances metabolic stability, with hepatic microsomal clearance rates reduced by 40% compared to non-protected amines .
Mechanistically, the trans-(2R,3S) configuration facilitates interactions with hydrophobic binding pockets in ion channels. Molecular docking studies of analogous compounds suggest that the phenyl group engages in π-π stacking with Tyr-362 in CFTR, while the carbamate oxygen forms hydrogen bonds with Asp-993 .
Comparative Analysis with Related Pyrrolidine Derivatives
The pharmacological and synthetic profiles of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans, are contextualized below against key analogs:
Table 2: Structural and Functional Comparison
The phenyl substitution in the target compound confers a 20-fold increase in membrane permeability compared to methyl-substituted analogs, as measured in Caco-2 assays .
Future Directions and Challenges
Further research should prioritize:
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In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.
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Target Deconvolution: Identifying off-target effects via kinome-wide screening.
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Process Optimization: Developing continuous-flow hydrogenation systems to improve scalability .
Key challenges include mitigating racemization during Boc deprotection and addressing CYP3A4 induction risks observed in early-stage analogs .
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